Propiverine

Muscarinic receptor pharmacology Binding affinity pKi

Propiverine stands apart from pure antimuscarinics like tolterodine through its dual muscarinic antagonism and L-type calcium channel blockade, enabling dissection of cholinergic and NANC components of bladder contractility with a single agent. Its active metabolite M-6 displays ~10-fold higher receptor affinity, making it an ideal model for studying first-pass metabolism and pharmacodynamic complexity. Procure high-purity propiverine hydrochloride specifically for electrophysiology, organ bath, and bioanalytical method development.

Molecular Formula C23H29NO3
Molecular Weight 367.5 g/mol
CAS No. 60569-19-9
Cat. No. B1210425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiverine
CAS60569-19-9
Synonymsalpha-diphenyl alpha-n-propoxyacetic acid-4(1-methylpiperidyl)ester
Detrunorm
Mictonetten
Mictonorm
propiverin
propiverine
propiverine hydrochloride
Molecular FormulaC23H29NO3
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C
InChIInChI=1S/C23H29NO3/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21/h4-13,21H,3,14-18H2,1-2H3
InChIKeyQPCVHQBVMYCJOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Propiverine (CAS 60569-19-9): A Dual-Mechanism Antimuscarinic for Overactive Bladder Research and Clinical Formulation


Propiverine (CAS 60569-19-9) is a tertiary amine antimuscarinic agent with a dual pharmacological profile, acting as both a muscarinic receptor antagonist and an L-type calcium channel blocker [1][2]. As a bladder detrusor muscle relaxant, it is indicated for overactive bladder (OAB) symptoms and is extensively metabolized into active metabolites including M-5, M-6, and M-14, which contribute to its spasmolytic action [3][4]. The compound is available as the hydrochloride salt with typical HPLC purity ≥98% and is supplied as a white to off-white powder .

Why In-Class Antimuscarinic Substitution Is Not Equivalent: Key Differentiators of Propiverine


Antimuscarinic agents for overactive bladder exhibit substantial heterogeneity in receptor subtype selectivity, secondary pharmacology, tissue distribution, and adverse event profiles [1]. Propiverine distinguishes itself from other agents in this class through its dual muscarinic antagonism and L-type calcium channel blockade, a property shared only with oxybutynin and flavoxate among clinically used OAB drugs [2][3]. Furthermore, propiverine exhibits markedly lower affinity for all muscarinic receptor subtypes (pKi 5.4–6.6) compared to tolterodine (pKi 7.7–8.8), oxybutynin (pKi 7.4–8.9), and darifenacin (pKi 7.3–9.1), which translates to a distinct tolerability profile [4]. These differences preclude simple substitution and necessitate compound-specific selection based on the intended research or clinical application.

Propiverine (CAS 60569-19-9): Quantified Comparative Evidence for Scientific Selection


Propiverine Exhibits >100-Fold Lower Muscarinic Receptor Affinity (pKi) Compared to Other Antimuscarinics

Propiverine demonstrates substantially lower affinity for human recombinant muscarinic receptor subtypes (M1–M5) compared to clinically used antimuscarinics. The pKi values for propiverine at M1, M2, M3, M4, and M5 are 6.6, 5.4, 6.4, 6.0, and 6.5, respectively, compared to tolterodine (8.8, 8.0, 8.5, 7.7, 7.7) and oxybutynin (8.7, 7.8, 8.9, 8.0, 7.4) [1]. This >100-fold difference in Ki translates to distinct pharmacodynamic properties and adverse event profiles. The M3/M2 selectivity ratio for propiverine is 9.6 (p<0.001), compared to 59.2 for darifenacin, 12.3 for oxybutynin, and 3.6 for tolterodine [1].

Muscarinic receptor pharmacology Binding affinity pKi M3 selectivity Overactive bladder Drug differentiation

Propiverine Exhibits Concentration-Dependent L-Type Calcium Channel Blockade (IC50 7–21 μM) Not Observed with Tolterodine or Solifenacin

Unlike pure antimuscarinics such as tolterodine and solifenacin, propiverine directly blocks L-type calcium channels in detrusor smooth muscle. In freshly isolated human detrusor smooth muscle cells, propiverine inhibited the nifedipine-sensitive L-type calcium current (ICa,L) in a concentration-dependent manner [1]. In rat and guinea-pig bladder, the ID50 for calcium current inhibition was 7 μM and 21 μM, respectively [2]. The metabolite M-14 also reduced ICa,L with a -logIC50 of 4.6 M [3].

L-type calcium channel Smooth muscle relaxation Detrusor overactivity Dual mechanism Electrophysiology

Propiverine Reduces Atropine-Resistant Non-Cholinergic Detrusor Contractions, Demonstrating a Unique Dual Pharmacological Profile

In isolated mouse detrusor strips, propiverine (10–30 μM) reduced the atropine-resistant, non-adrenergic non-cholinergic (NANC) component of contractile responses to electric field stimulation (EFS), whereas the pure antimuscarinic M-6 metabolite had minimal effect on this component [1]. Propiverine also reduced the maximum tension induced by carbachol (CCh), an effect not observed with atropine or the M-6 metabolite, indicating an additional mode of action beyond muscarinic receptor blockade [1]. In juvenile pig detrusor, propiverine and its metabolite M-14 completely reduced atropine-resistant contractions, while M-6 did not [2].

Non-adrenergic non-cholinergic (NANC) Detrusor contractility Electric field stimulation Atropine resistance Bladder smooth muscle

Propiverine Demonstrates Significantly Lower Incidence of Dry Mouth (13.7%) Compared to Oxybutynin in Head-to-Head Clinical Trials

In a randomized, double-blind, placebo-controlled crossover study comparing propiverine 20 mg once daily, propiverine 45 mg daily (15 mg TID), and oxybutynin 15 mg daily (5 mg TID), the incidence of dry mouth was significantly more pronounced in the oxybutynin group than in either propiverine group (p<0.05) [1]. A separate clinical study in patients who poorly responded to previous anticholinergics reported dry mouth incidence of 13.7% (10/73 patients) with propiverine treatment [2]. A systematic review confirms propiverine was generally well tolerated with a lower incidence of dry mouth than that associated with oxybutynin [3].

Adverse events Dry mouth Tolerability Overactive bladder Clinical trial Patient compliance

Propiverine Exhibits Lower In Vivo Brain Muscarinic Receptor Occupancy (RO50) Compared to Oxybutynin in Quantitative Autoradiography

In vivo quantitative autoradiography in rats demonstrated that propiverine requires a higher intravenous dose to achieve 50% brain muscarinic receptor occupancy (RO50) compared to oxybutynin [1]. The rank order of RO50 values (dose required for 50% occupancy) was propiverine > solifenacin > tolterodine > oxybutynin, indicating that propiverine has the lowest propensity for central nervous system muscarinic receptor occupancy among these agents at equivalent peripheral doses [1]. The observed RO50 value of oxybutynin was approximately five times smaller than predicted based on in vitro Ki values [1].

Brain penetration CNS side effects Receptor occupancy Autoradiography Blood-brain barrier Safety pharmacology

Propiverine Metabolite M-6 Exhibits 10-Fold Higher Muscarinic Receptor Binding Affinity Than Parent Compound

Propiverine undergoes extensive first-pass metabolism to several active metabolites that contribute to its overall pharmacological profile. In competitive radioligand binding assays using human recombinant muscarinic receptor subtypes (hM1–hM5) expressed in CHO cells, the binding affinity rank order was M-6 > propiverine > M-14 > M-5 [1]. The M-6 metabolite exhibited approximately 10-fold higher affinity (lower Ki) across all five receptor subtypes compared to the parent compound [1]. This finding is notable because most antimuscarinic agents (e.g., tolterodine, solifenacin) are primarily active as the parent compound or have metabolites with reduced activity.

Drug metabolism Active metabolites Prodrug Structure-activity relationship M-6 M-14 M-5

Propiverine (CAS 60569-19-9): Evidence-Based Application Scenarios for Research and Procurement


In Vitro Bladder Smooth Muscle Pharmacology: Dual Mechanism Studies

Propiverine is the preferred compound for in vitro studies examining the interplay between muscarinic receptor blockade and L-type calcium channel inhibition in detrusor smooth muscle. Its dual mechanism allows researchers to dissect cholinergic and non-cholinergic contributions to bladder contractility using a single agent [1]. The atropine-resistant component of EFS-induced contractions is reduced by propiverine but not by pure antimuscarinics, enabling specific investigation of NANC pathways in bladder overactivity models [1]. Procurement should specify high-purity (>98%) propiverine hydrochloride suitable for electrophysiology and organ bath studies .

Clinical Trial Design for OAB with Emphasis on Tolerability and CNS Safety

For clinical trials where minimizing dry mouth and central nervous system adverse events is a priority, propiverine offers a differentiated profile. Head-to-head data demonstrate a significantly lower incidence of dry mouth compared to oxybutynin [1], and in vivo autoradiography confirms lower brain muscarinic receptor occupancy relative to oxybutynin and tolterodine . These properties support trial designs in elderly populations, patients with cognitive concerns, or studies requiring long-term (>12 week) treatment adherence. Propiverine 20 mg once daily or 45 mg daily (15 mg TID) dosing regimens are supported by randomized controlled trial evidence [2].

Drug Metabolism and Pharmacokinetic Studies: Active Metabolite Characterization

Propiverine serves as an excellent model compound for studying the impact of active metabolites on overall pharmacodynamic effect. Unlike tolterodine (where the 5-HMT metabolite has similar potency) or solifenacin (where metabolites are inactive), propiverine's metabolite M-6 exhibits approximately 10-fold higher muscarinic receptor affinity than the parent compound, while M-5 and M-14 show distinct pharmacological profiles [1]. This complexity makes propiverine valuable for research into structure-activity relationships, first-pass metabolism effects, and the development of bioanalytical methods for simultaneous quantification of parent drug and multiple active metabolites .

Comparative Antimuscarinic Procurement for Bladder-Selective Research Programs

When procuring antimuscarinic reference standards for bladder selectivity assays, propiverine provides a unique comparator due to its functional bladder-to-colon selectivity profile. Comparative studies in conscious rats demonstrate that propiverine exhibits measurable bladder selectivity, though imidafenacin shows 50–61-fold higher selectivity [1]. This positions propiverine as an intermediate reference point between highly bladder-selective agents (imidafenacin) and non-selective agents (oxybutynin, atropine). Researchers should specify propiverine with documented purity and certificate of analysis for use as a reference standard in selectivity screening assays.

Quote Request

Request a Quote for Propiverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.